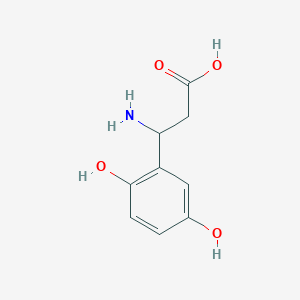
3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氨基-3-(2,5-二羟基苯基)丙酸是一种芳香族氨基酸,分子式为C₉H₁₁NO₄,分子量为197.19 g/mol 。由于其独特的化学结构和性质,该化合物在科学研究的各个领域都引起了极大的兴趣。
准备方法
3-氨基-3-(2,5-二羟基苯基)丙酸的合成涉及多个步骤。 一种方法包括3,4-二甲氧基苯甲醛与苯酰甘氨酸缩合形成氮杂内酯,然后在碱性介质中用雷尼镍进行水解和还原 。 然后用氢溴酸去除保护基,并用氨水处理得到最终产物 。 该方法的总产率为59%,高于之前报道的合成方法 .
化学反应分析
3-氨基-3-(2,5-二羟基苯基)丙酸会发生多种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括用于还原的雷尼镍和用于脱保护的氢溴酸 。这些反应形成的主要产物取决于所用条件和试剂。 例如,该化合物的氧化可以导致醌的形成,而还原可以生成不同的氨基酸衍生物 .
科学研究应用
该化合物具有广泛的科学研究应用。 在化学领域,它被用作合成各种生物活性分子的前体 。 在生物学和医学领域,它是多巴胺(一种重要的神经递质)的生化前体 .
作用机制
相似化合物的比较
3-氨基-3-(2,5-二羟基苯基)丙酸与其他芳香族氨基酸类似,例如3-氨基-3-(3,4-二羟基苯基)丙酸(DOPA)和3,5-二羟基苯丙酸 。它独特的结构,在2位和5位具有羟基,使其与这些化合物区别开来。
生物活性
3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid (DHCA), is a phenolic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₉H₁₁NO₄
- Molecular Weight : 183.19 g/mol
- CAS Number : 6453586
1. Antioxidant Activity
Dihydrocaffeic acid exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that DHCA can scavenge free radicals effectively, demonstrating higher activity than some well-known antioxidants like tocopherol.
| Study | Method | Findings |
|---|---|---|
| Silva et al. (2021) | DPPH Assay | DHCA showed superior radical scavenging activity compared to tocopherol. |
| Zieniuk et al. (2021) | CUPRAC Test | DHCA exhibited high antioxidant activity, outperforming butylated hydroxytoluene. |
2. Antimicrobial Activity
Research indicates that DHCA has the potential to inhibit various bacterial strains. The mechanisms include disruption of bacterial cell walls and interference with nucleic acid synthesis.
- Mechanism of Action :
- Inhibition of cell wall formation.
- Disruption of cytoplasmic membrane function.
- Inhibition of energy metabolism.
A review by MDPI highlighted how polyphenols like DHCA interact with microbial cells, leading to growth inhibition and biofilm disruption .
3. Neuroprotective Effects
Dihydrocaffeic acid has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce neuronal apoptosis and inflammation.
- Case Study :
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : DHCA's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : The compound's interaction with bacterial proteins disrupts essential metabolic pathways, leading to cell death.
- Neuroprotective Mechanism : By modulating signaling pathways associated with apoptosis and inflammation, DHCA helps maintain neuronal integrity under stress conditions.
Pharmacological Applications
Given its diverse biological activities, DHCA has potential applications in various fields:
- Nutraceuticals : As a natural antioxidant, it can be incorporated into dietary supplements aimed at promoting health and preventing diseases associated with oxidative stress.
- Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibiotics or adjuvants in antibiotic therapy.
- Neurotherapeutics : Research is ongoing into its use for preventing or treating neurodegenerative diseases due to its protective effects on neurons.
属性
CAS 编号 |
682804-17-7 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
3-amino-3-(2,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-3-5(11)1-2-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |
InChI 键 |
PFOZQXQJMPCGIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)C(CC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















